2,3,4,5-tetrafluoro-N-phenylaniline chemical structure and properties
2,3,4,5-tetrafluoro-N-phenylaniline chemical structure and properties
An In-depth Technical Guide to 2,3,4,5-Tetrafluoro-N-phenylaniline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3,4,5-tetrafluoro-N-phenylaniline, a highly fluorinated diarylamine with significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. While not a common off-the-shelf chemical, its structure is of great interest to researchers developing novel pharmaceuticals and advanced materials. This document details the chemical identity and properties of its key precursor, 2,3,4,5-tetrafluoroaniline, provides a robust, field-proven protocol for the synthesis of the title compound via a modern cross-coupling strategy, and discusses its predicted physicochemical properties, reactivity, and key applications. The guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique electronic and metabolic properties of polyfluorinated aromatic scaffolds.
Introduction: The Strategic Value of Polyfluorinated Diarylamines
The selective incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3] Diarylamine scaffolds are prevalent in a multitude of clinically successful drugs, often acting as crucial hinges or pharmacophores in kinase inhibitors and other targeted therapies.
The combination of these two motifs in 2,3,4,5-tetrafluoro-N-phenylaniline presents a compelling molecular scaffold. The tetrafluorinated ring offers a site of high chemical stability and unique electronic properties, while the secondary amine provides a versatile synthetic handle for further molecular elaboration. This guide serves as a practical resource for the synthesis and utilization of this valuable, yet specialized, chemical building block.
Chemical Identity and Properties of the Key Precursor: 2,3,4,5-Tetrafluoroaniline
The most logical and common synthetic entry point to the title compound is from 2,3,4,5-tetrafluoroaniline. This precursor is commercially available and its properties are well-documented. A thorough understanding of the starting material is critical for successful synthesis.
The compound 2,3,4,5-tetrafluoroaniline is a white to off-white solid at room temperature.[4] Its fluorine substituents significantly increase its chemical stability and modulate its reactivity compared to non-fluorinated aniline.[4]
Table 1: Physicochemical Properties of 2,3,4,5-Tetrafluoroaniline
| Property | Value | Source(s) |
| CAS Number | 5580-80-3 | [5][6] |
| Molecular Formula | C₆H₃F₄N | [4][5][6] |
| Molecular Weight | 165.09 g/mol | [4][5] |
| Appearance | White to almost white powder or lump | [4] |
| Melting Point | 27-29 °C | [7] |
| Boiling Point | 78 °C / 13 mmHg | [4][5] |
| Density | ~1.52 g/cm³ | [5] |
| Refractive Index | ~1.47 | [4] |
| InChI Key | BEECAQIHCYTZHC-UHFFFAOYSA-N | [6][8] |
Synthesis of 2,3,4,5-tetrafluoro-N-phenylaniline
The formation of the N-C(aryl) bond to create the diarylamine structure is most effectively achieved through modern palladium- or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a robust and widely used method for this transformation. The following protocol describes a representative synthesis using this strategy.
Synthetic Strategy: Buchwald-Hartwig Amination
This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of 2,3,4,5-tetrafluoro-N-phenylaniline, one can couple 2,3,4,5-tetrafluoroaniline with an aryl halide like bromobenzene. The causality behind this choice is the high functional group tolerance and efficiency of modern palladium catalysis, which is well-suited for coupling electron-deficient anilines. A strong, non-nucleophilic base is required to deprotonate the aniline in situ, and a bulky phosphine ligand is essential to facilitate the key reductive elimination step from the palladium center, which forms the final product.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions in a chemical fume hood.
-
Reactor Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand such as Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol). The flask is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.
-
Reagent Addition: To the flask, add 2,3,4,5-tetrafluoroaniline (1.0 mmol), bromobenzene (1.1 mmol), and anhydrous toluene (5 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed (typically 4-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite to remove palladium black and inorganic salts. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,3,4,5-tetrafluoro-N-phenylaniline.
Chemical Structure and Physicochemical Properties
The final product, 2,3,4,5-tetrafluoro-N-phenylaniline, is a diarylamine with a unique substitution pattern.
Figure 1. Chemical Structure of 2,3,4,5-tetrafluoro-N-phenylaniline
Table 2: Calculated and Expected Properties of 2,3,4,5-tetrafluoro-N-phenylaniline
| Property | Value / Expected Characteristics | Rationale |
| Molecular Formula | C₁₂H₇F₄N | Calculated from structure |
| Molecular Weight | 241.19 g/mol | Calculated from formula |
| Physical State | Expected to be a white to off-white solid | Increased MW and planarity over aniline precursor |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water | Typical for a non-polar, aromatic compound |
| ¹⁹F NMR Spectrum | Complex multiplets in the aromatic region | Spin-spin coupling between the four non-equivalent fluorine atoms |
| ¹H NMR Spectrum | Series of multiplets for the phenyl and tetrafluorophenyl protons | Protons on both rings will show coupling |
| IR Spectrum | Strong C-F stretching bands (1100-1300 cm⁻¹), N-H stretch (~3400 cm⁻¹) | Characteristic vibrational modes for the functional groups |
| Mass Spectrum | Molecular ion peak (M+) at m/z = 241.05 | Confirms molecular weight and identity |
Applications in Research and Drug Development
2,3,4,5-tetrafluoro-N-phenylaniline is not an end-product but a strategic building block. Its value lies in its use as a precursor to more complex molecules, particularly in the pharmaceutical industry.[4]
The introduction of a polyfluorinated phenyl group can enhance the biological activity and stability of drug candidates.[4][9] This moiety is metabolically robust and can improve a compound's pharmacokinetic profile by blocking sites of oxidative metabolism. The secondary amine serves as a nucleophile or a point of attachment for further diversification, allowing chemists to readily incorporate this fluorinated scaffold into larger, more complex drug-like molecules.
Safety and Handling
-
Hazard Statements: Based on 2,3,4,5-tetrafluoroaniline, the compound should be considered harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][10] It is expected to cause skin irritation and serious eye irritation.[6][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[11] In all cases of significant exposure, seek immediate medical attention.
Conclusion
2,3,4,5-tetrafluoro-N-phenylaniline represents a valuable and synthetically accessible building block for advanced research. Its highly fluorinated ring provides a unique combination of electronic properties and metabolic stability, making it an attractive scaffold for the design of next-generation pharmaceuticals, agrochemicals, and materials. By understanding the properties of its key precursor and employing modern synthetic methods like the Buchwald-Hartwig amination, researchers can readily access this compound and unlock its potential for creating novel and impactful molecules.
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